Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

2-(Trifluoromethyl)phenothiazine structure
92-30-8 structure
2-(Trifluoromethyl)phenothiazine
92-30-8
C13H8F3NS
267.269532203674
MFCD00005018
34636
87577173

2-(Trifluoromethyl)phenothiazine Properties

Names and Identifiers

    • 2-(Trifluoromethyl)-10H-phenothiazine
    • 10H-Phenothiazine, 2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)phenothiazine
    • 2-(Trifluoromethyl)-Phenothiazine
    • 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
    • 2-(Trifluoromethyl)p
    • 2-Trifluoromethyl-10H-phenothiazine
    • Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
    • NSC 50438
    • 2-Trifluoromethylphenothiazine
    • Trifluoromethylphenothiazine
    • PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
    • 2-(Triflouomethyl) phenothiazine
    • RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • 877S053KX3
    • C13H8F3NS
    • cid_7082
    • KSC494M0F
    • 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
    • Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
    • Q27164667
    • T1407
    • AS-14298
    • T-6400
    • inverted exclamation markY98% (HPLC)
    • BDBM65841
    • AC-1827
    • CHEMBL541018
    • SR-01000441858-1
    • 2-(Trifluoromethyl)-10H-phenothiazine #
    • NSC-50438
    • SR-01000441858
    • SCHEMBL560225
    • DB-019568
    • 4-27-00-01352 (Beilstein Handbook Reference)
    • MLS003166902
    • NSC50438
    • BRN 0226580
    • CHEBI:92925
    • TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
    • BRD-K53032901-001-03-8
    • CCG-44949
    • DTXSID3059050
    • CS-W021465
    • 2-trifluoromethyl-phenothiazine
    • ALBB-036523
    • SY049028
    • Z104478346
    • SR-01000441858-2
    • MFCD00005018
    • AKOS001305498
    • EINECS 202-145-7
    • 2-trifluoromethyl phenothiazine
    • STK325860
    • O10543
    • SMR001814476
    • 92-30-8
    • EN300-20475
    • UNII-877S053KX3
    • NS00041388
    • 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
    • +Expand
    • MFCD00005018
    • RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
    • FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
    • 0226580

Computed Properties

  • 267.03300
  • 1
  • 5
  • 0
  • 267.033
  • 18
  • 307
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 5.05160
  • 37.33000
  • 1.531
  • 361.1℃ at 760 mmHg
  • 188.0 to 192.0 deg-C
  • 210°C
  • Crystalline compound
  • Not determined
  • 1.3491 (estimate)

2-(Trifluoromethyl)phenothiazine Security Information

  • GHS07 GHS07
  • SP5620000
  • 3
  • S36
  • R22
  • Xn Xn
  • H302
  • P264-P270-P301+P312+P330-P501
  • warning
  • Store in a cool, dry place. Store in tightly closed containers.
  • R22
  • T

2-(Trifluoromethyl)phenothiazine Customs Data

  • 2934300000
  • China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Trifluoromethyl)phenothiazine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00377W-5g
2-(Trifluoromethyl)-Phenothiazine
92-30-8 98%
5g
$4.00 2024-04-20
A2B Chem LLC
AB48524-5g
2-(Trifluoromethyl)phenothiazine
92-30-8 98%
5g
$4.00 2024-07-18
Aaron
AR0037G8-5g
2-(Trifluoromethyl)-Phenothiazine
92-30-8 98%
5g
$4.00 2024-07-18
abcr
AB125329-5 g
2-(Trifluoromethyl)phenothiazine, 98%; .
92-30-8 98%
5 g
€80.10 2023-07-20
Alichem
A179000065-500g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
500g
$436.80 2023-08-31
Apollo Scientific
PC7694-25g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
25g
£46.00 2023-09-02
Chemenu
CM255787-100g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
100g
$122 2021-08-04
Crysdot LLC
CD11013053-25g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
25g
$70 2024-07-19
Enamine
EN300-20475-0.05g
2-(trifluoromethyl)-10H-phenothiazine
92-30-8 96%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D523554-5g
2-(TrifluoroMethyl)-10H-phenothiazine
92-30-8 97%
5g
$180 2022-06-08

2-(Trifluoromethyl)phenothiazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
Reference
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  12 h, 110 °C
Reference
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfur ;  rt → 130 °C; 130 °C
1.2 Reagents: Iodine ;  130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ;  100 °C
1.4 Reagents: Water ;  5 min, 100 °C
Reference
Preparation method of Fluphenazine hydrochloride for treating mental diseases
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: 2-Methoxyethanol ;  28 h, 90 °C; 72 h, 110 °C
Reference
Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation
Ma, Dawei; Geng, Qian; Zhang, Hui; Jiang, Yongwen, Angewandte Chemie, 2010, 49(7), 1291-1294

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
Copper salt-catalyzed synthesis of phenothiazine compounds
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
Reference
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane
Yao, Wubing; Li, Rongrong; Yang, Jianguo; Hao, Feiyue, Catalysis Science & Technology, 2019, 9(15), 3874-3878

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene ,  Potassium iodide Solvents: Chlorobenzene ;  24 h, 140 °C
Reference
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions
Liao, Yunfeng; Jiang, Pengcheng; Chen, Shanping; Xiao, Fuhong; Deng, Guo-Jun, RSC Advances, 2013, 3(40), 18605-18608

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfur
Reference
Synthesis of phenothiazine derivatives for use as antioxidants
Smith, Nathan L., Journal of Organic Chemistry, 1950, 15, 1125-30

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous sulfate Solvents: Dimethylformamide ;  24 h, rt → 135 °C
Reference
Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction
Hu, Weiye; Zhang, Songlin, Journal of Organic Chemistry, 2015, 80(12), 6128-6132

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1,10-Phenanthroline ,  Potassium tert-butoxide ,  Ferrous sulfate Solvents: Dimethylformamide ;  rt → 135 °C; 24 h, 135 °C
Reference
Iron-catalyzed synthesis of phenothiazine derivatives
, China, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Product subclass 3: one sulfur, selenium, or tellurium atom and one nitrogen or phosphorus atom
Ulrich, H., Science of Synthesis, 2004, 17, 117-221

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
Reference
Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine
, Russian Federation, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium
Prokof'eva, V. I.; Nechaeva, E. B.; Vasina, V. V.; Vasil'ev, A. P.; Dashbalyn, Ts., Farmatsiya (Moscow, 1989, 38(1), 40-2

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Dimethyl sulfate
Reference
Recovery of phenothiazine from 10-(dimethylaminoalkyl)phenothiazine derivative byproducts
, Hungary, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of phenothiazine compounds as antiviral compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis of deuterium-labeled fluphenazine
Shetty, H. Umesha; Hawes, Edward M.; Midha, Kamal K., Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90

Synthetic Circuit 20

Reaction Conditions
Reference
Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine
Clarke, David; Gilbert, Bruce C.; Hanson, Peter, Journal of the Chemical Society, 1977, (4), 517-25

2-(Trifluoromethyl)phenothiazine Raw materials

2-(Trifluoromethyl)phenothiazine Preparation Products

2-(Trifluoromethyl)phenothiazine Suppliers

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2-(Trifluoromethyl)phenothiazine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
A844191
99%
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